molecular formula C17H12F3NO2S B12823279 N-(Naphthalen-1-YL)-4-(trifluoromethyl)benzenesulfonamide

N-(Naphthalen-1-YL)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B12823279
M. Wt: 351.3 g/mol
InChI Key: ROJQNRIFDLTPPC-UHFFFAOYSA-N
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Description

N-(Naphthalen-1-YL)-4-(trifluoromethyl)benzenesulfonamide is a chemical compound characterized by the presence of a naphthalene ring and a trifluoromethyl group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalen-1-YL)-4-(trifluoromethyl)benzenesulfonamide typically involves the reaction of naphthalene derivatives with trifluoromethylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalen-1-YL)-4-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(Naphthalen-1-YL)-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Naphthalen-1-YL)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may disrupt cell wall synthesis or interfere with metabolic pathways in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Naphthalen-1-YL-ethyl)-benzenesulfonamide: Similar structure but with an ethyl group instead of a trifluoromethyl group.

    N-(Cyano(naphthalen-1-yl)methyl)benzamides: Contains a cyano group and is used in different applications.

    N-(Naphthalen-1-yl)-N’-alkyl oxalamides: Used as ligands in coupling reactions.

Uniqueness

N-(Naphthalen-1-YL)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical and industrial applications where such characteristics are desirable.

Biological Activity

N-(Naphthalen-1-YL)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a trifluoromethyl-substituted benzenesulfonamide. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological activity.

Nrf2 Activation

One of the primary mechanisms through which this compound exerts its effects is through the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. Studies have shown that compounds that activate Nrf2 can provide therapeutic benefits in various diseases characterized by oxidative stress, including cancer and neurodegenerative disorders .

Structure-Activity Relationships (SAR)

Research into SAR has indicated that modifications to the naphthalene and sulfonamide portions of the molecule can significantly alter its biological activity. For instance, the introduction of different substituents on the aromatic rings can enhance selectivity for specific biological targets, such as human carbonic anhydrases (hCAs), which are implicated in various physiological processes .

Table 1: Summary of Biological Activities

CompoundBiological ActivityIC50 (μM)Target
DL14Inhibits STAT3 and tubulin1.35 (A549)Cancer cells
This compoundActivates Nrf2-Antioxidant response
PI-083Proteasome inhibition< 10Cancer cells

Case Studies and Experimental Findings

  • Inhibition of Human Carbonic Anhydrases : A series of studies have demonstrated that derivatives similar to this compound exhibit varying degrees of inhibition against different isoforms of human carbonic anhydrases. The trifluoromethyl group was found to significantly affect selectivity, enhancing activity against hCA IX and XII while reducing it against hCA I and II .
  • Anticancer Activity : The compound has been investigated as a potential dual-target anticancer agent. In vitro studies showed strong inhibitory activity against various cancer cell lines, with significant effects on cell proliferation and survival rates . The mechanism involved competitive binding to critical sites on tubulin, disrupting microtubule dynamics essential for cell division.
  • Proteasome Inhibition : Similar compounds have been shown to selectively inhibit proteasomal activity in cancer cells, suggesting that this compound may share this property. The inhibition of proteasome function can lead to the accumulation of pro-apoptotic factors, promoting cancer cell death .

Properties

Molecular Formula

C17H12F3NO2S

Molecular Weight

351.3 g/mol

IUPAC Name

N-naphthalen-1-yl-4-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C17H12F3NO2S/c18-17(19,20)13-8-10-14(11-9-13)24(22,23)21-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,21H

InChI Key

ROJQNRIFDLTPPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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